3-methyl-4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid
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Description
Compounds like the one you mentioned typically belong to the class of organic compounds known as benzoic acids or derivatives. These are compounds containing a benzene ring which bears at least one carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation followed by a Clemmensen Reduction . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, nitro groups of nitroalkanes can be identified by strong infrared bands .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, removing a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental methods. For example, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Safety and Hazards
Properties
IUPAC Name |
3-methyl-4-[[(E)-4-(5-methylfuran-2-yl)-4-oxobut-2-en-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-8-13(17(20)21)5-6-14(10)18-11(2)9-15(19)16-7-4-12(3)22-16/h4-9,18H,1-3H3,(H,20,21)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREFSOFNVOFSET-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=C(C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=C(C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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